ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate
Description
Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a cyano substituent at position 4, and a sulfanyl-linked propanoate ester at position 5 (Figure 1).
Pyrazole derivatives are widely explored in agrochemicals and pharmaceuticals due to their structural versatility. This compound’s synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as seen in analogous pyrazole-thioether systems .
Properties
IUPAC Name |
ethyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2S/c1-4-19-10(18)6(2)20-9-7(5-15)8(11(12,13)14)16-17(9)3/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIPBAFSKUTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=NN1C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate is a synthetic compound with notable structural features that include a pyrazole ring substituted with trifluoromethyl and cyano groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C11H12F3N3O2S
- Molecular Weight : 307.29 g/mol
- Appearance : Liquid
- Purity : >90%
The biological activity of this compound may be attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Many pyrazole derivatives modulate GPCR activity, influencing signaling pathways related to cell growth and inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 2-{[4-cyano-1-methylpyrazol-5-yl]sulfanyl}acetate | Structure | Lacks trifluoromethyl group |
| Ethyl 2-{[4-fluoro-1-methylpyrazol-5-yl]sulfanyl}propanoate | Structure | Fluoro instead of trifluoro |
| Methyl 2-{[4-cyano-1-methylpyrazol-5-yl]sulfanyl}propanoate | Structure | Variation in ester group |
The trifluoromethyl substitution in this compound may enhance its lipophilicity and biological activity compared to other derivatives lacking this feature.
Case Studies and Research Findings
Recent studies have highlighted the potential pharmacological applications of pyrazole derivatives. For instance:
- Antimicrobial Studies : A study evaluated various pyrazole compounds against bacterial strains, revealing significant antimicrobial activity for certain derivatives, suggesting a similar potential for this compound.
- Anti-inflammatory Research : Research focusing on the anti-inflammatory effects of pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines, indicating that this compound may exhibit similar effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Findings from Comparative Analysis
Core Heterocycle Influence: Pyrazole (target) vs. This may improve target selectivity in agrochemical applications . Triazole (): The 1,2,4-triazole core offers greater metabolic resistance but reduced steric flexibility compared to pyrazole .
Substituent Effects :
- Trifluoromethyl (CF₃) : Present in the target compound and analogs, CF₃ increases hydrophobicity and oxidative stability. However, its position (e.g., pyrazole C3 in the target vs. triazole C2 in ) alters steric and electronic interactions .
- Sulfanyl (-S-) Linkage : The target’s sulfanyl group may confer slower hydrolysis rates compared to ethers, as seen in ’s triazole derivative, which retains sulfur-mediated protein binding in docking studies .
Ester vs. Cyano Functionality: The target’s ester group enhances solubility relative to ’s acetonitrile derivative, which lacks polar moieties.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving 1,4-dioxane and triethylamine-mediated cyclization or nucleophilic substitution .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrazole sulfur position. A typical approach involves reacting 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-thiol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours . Purity is improved by recrystallization using ethanol or ethyl acetate. Reaction monitoring via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures completion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. For example, pyrazole-thioether linkages show bond lengths of ~1.75–1.80 Å .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ and fragmentation patterns .
Q. How do the electron-withdrawing groups (cyano, trifluoromethyl) influence the compound’s reactivity?
- Methodological Answer : The trifluoromethyl and cyano groups stabilize the pyrazole ring via electron withdrawal, reducing nucleophilic attack at the sulfur atom. Reactivity studies using DFT calculations (e.g., B3LYP/6-31G* basis sets) reveal charge distribution at the sulfanyl group, guiding predictions for substitution or oxidation reactions .
Advanced Research Questions
Q. What computational strategies are used to model interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinities to enzymes like acetylcholinesterase or cytochrome P450. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms. MD simulations (AMBER or GROMACS) analyze stability over 100 ns trajectories, with RMSD/RMSF metrics .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and toxicity?
- Methodological Answer :
- Degradation : Hydrolysis studies at pH 3–9 (25–50°C) quantify half-lives. LC-MS/MS identifies breakdown products like pyrazole carboxylic acids .
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) follow OECD guidelines. Chronic exposure in soil microcosms assesses bioaccumulation via GC-ECD .
Q. How should researchers address contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder. SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disordered trifluoromethyl groups. R-factor convergence below 5% and Δρmax < 0.3 eÅ⁻³ ensure reliability .
Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?
- Methodological Answer : Competitive inhibition is tested via Lineweaver-Burk plots. Pre-incubate the compound with the enzyme (e.g., 30 min, 37°C), then measure residual activity using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves (GraphPad Prism). Synchrotron crystallography captures enzyme-inhibitor complexes at 1.5–2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
